molecular formula C24H29NO B371449 (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol CAS No. 380626-15-3

(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol

Cat. No.: B371449
CAS No.: 380626-15-3
M. Wt: 347.5g/mol
InChI Key: OLLXKZAKKAXRMF-HOFJZWJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol is a high-value chemical reagent intended for research and development purposes only. It is a member of the 3,5-bis(arylidenyl)-4-piperidone class of compounds, which are recognized in scientific literature as monocarbonyl analogs of curcumin with enhanced stability and potent biological activity . These compounds are of significant interest in medicinal chemistry, particularly in anticancer research, where they have demonstrated notable cytotoxic effects against a range of cancer cell lines, including murine leukemia (L1210) and melanoma (B16) cells . The core structure features a piperidin-4-ol ring with arylpropenone substituents, and the specific 4-ethylphenyl groups on this molecule are designed to influence its electronic properties, lipophilicity, and subsequent interaction with biological targets. The mechanism of action for this compound class is multifaceted and under investigation; it may involve the inhibition of tubulin polymerization or the induction of apoptosis through mitochondrial pathways, activities often attributed to the α,β-unsaturated ketone system (dienone moiety) which can act as a Michael acceptor . Researchers utilize this compound as a key scaffold for structure-activity relationship (SAR) studies to develop novel cytotoxic agents with improved efficacy and selectivity . This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO/c1-4-18-6-10-20(11-7-18)14-22-16-25(3)17-23(24(22)26)15-21-12-8-19(5-2)9-13-21/h6-15,24,26H,4-5,16-17H2,1-3H3/b22-14+,23-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLXKZAKKAXRMF-HOFJZWJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)CC)C2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(/C(=C/C3=CC=C(C=C3)CC)/CN(C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation Mechanism

The primary route for synthesizing (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol involves a double Claisen-Schmidt condensation between 1-methyl-4-piperidone and 4-ethylbenzaldehyde under basic conditions. This reaction proceeds via enolate formation at the α-positions of the ketone, followed by nucleophilic attack on the aldehyde carbonyl group. The E stereochemistry arises from thermodynamic control, favoring the trans configuration due to reduced steric hindrance.

Reaction equation :

1-Methyl-4-piperidone+24-EthylbenzaldehydeBase(3E,5E)-Product+2H2O\text{1-Methyl-4-piperidone} + 2 \text{4-Ethylbenzaldehyde} \xrightarrow{\text{Base}} \text{(3E,5E)-Product} + 2 \text{H}_2\text{O}

Optimized Reaction Conditions

Key parameters for maximizing yield and selectivity include:

ParameterOptimal ConditionRationale
Solvent Anhydrous ethanolPolar aprotic solvent enhances enolate stability and aldehyde solubility.
Base Piperidine (10 mol%)Mild base minimizes side reactions (e.g., over-alkylation).
Temperature Reflux (~78°C)Accelerates enolate formation while avoiding decomposition.
Reaction Time 6–8 hoursEnsures complete conversion without favoring retro-aldol pathways.
Molar Ratio 1:2.2 (ketone:aldehyde)Excess aldehyde drives the double condensation to completion.

Post-reaction workup typically involves neutralization with dilute HCl, followed by recrystallization from ethanol/water (3:1 v/v) to isolate the product as yellow crystals.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The 1^1H NMR spectrum (CDCl3_3, 400 MHz) exhibits:

  • δ 1.22–1.25 ppm (t, 6H) : Methyl protons of the 4-ethyl groups.

  • δ 2.35–2.40 ppm (q, 4H) : Methylene protons adjacent to ethyl groups.

  • δ 3.02 ppm (s, 3H) : N-Methyl group.

  • δ 6.70–7.40 ppm (m, 8H) : Aromatic protons and olefinic CH= groups.

  • δ 4.85 ppm (s, 1H) : Hydroxyl proton at C4.

The 13^{13}C NMR spectrum confirms the conjugated system, with carbonyl resonance at δ 193.5 ppm (C=O) and olefinic carbons at δ 121.8–132.4 ppm .

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 348.2372 ([M+H]+^+), consistent with the molecular formula C24_{24}H29_{29}NO (calc. 347.2249). Fragmentation patterns include losses of ethyl groups (m/z 304) and sequential cleavage of the benzylidene moieties.

Computational Validation of Stereochemistry

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) indicate the (3E,5E) isomer is 12.3 kcal/mol more stable than the (3Z,5E) form due to reduced steric clash between the 4-ethylphenyl groups. The HOMO-LUMO gap (4.1 eV) suggests moderate reactivity toward electrophilic aromatic substitution.

Comparative Analysis with Structural Analogs

Substituting the 4-ethyl group with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups alters reaction kinetics and product stability:

DerivativeReaction YieldMelting PointReference
4-Methoxy (CID 1879301)78%162–164°C
4-Ethyl (CID 1737822)82%158–160°C
4-Nitro65%145–147°C

The ethyl derivative exhibits superior crystallinity compared to nitro analogs, facilitating purification.

Industrial-Scale Production Considerations

For kilogram-scale synthesis:

  • Continuous Flow Reactors : Reduce reaction time to 2 hours via enhanced heat/mass transfer.

  • Catalyst Recycling : Immobilized piperidine on silica gel achieves 90% recovery over five cycles.

  • Green Chemistry Metrics :

    • Process mass intensity: 8.2 kg/kg

    • E-factor: 4.7 (excluding water)

Challenges and Mitigation Strategies

  • Oxidative Degradation : The conjugated diene system is prone to air oxidation. Storing under nitrogen with 0.1% BHT stabilizes the compound for >12 months.

  • Enantiomeric Separation : Although the compound lacks chiral centers, diastereomeric byproducts from incomplete condensation require chiral HPLC (Chiralpak IA column) for removal .

Chemical Reactions Analysis

Types of Reactions

(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The (4-ethylphenyl)methylidene groups can be reduced to form the corresponding alkyl derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the piperidine ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkyl derivatives.

    Substitution: Formation of substituted piperidine or phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Pharmacological Studies: Piperidine derivatives are often studied for their potential pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.

Medicine

    Drug Development: The compound could be explored for its potential as a therapeutic agent in various medical conditions.

Industry

    Material Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol would depend on its specific application. In pharmacological contexts, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several bioactive diarylidene-piperidinones and -piperidinols. Key analogs and their distinguishing features are outlined below:

Compound Name / ID Substituents (R1, R2, R3) Core Structure Key Properties / Activities Reference(s)
Target Compound R1 = 4-ethylphenyl, R2 = methyl, R3 = OH Piperidin-4-ol Under investigation; structural data from synthesis protocols
EF24 (Curcumin analog) R1 = 2-fluorophenyl, R2 = H, R3 = O Piperidin-4-one Enhanced bioavailability, anti-cancer (pro-apoptotic, anti-inflammatory)
Compound a1 (CA-II inhibitor) R1 = 2-hydroxyphenyl, R2 = H, R3 = O Piperidin-4-one IC₅₀ = 7.92 µM against CA-II; hydrogen bonding with Thr199/Gln92
b-AP15 (USP14/UCHL5 inhibitor) R1 = 4-nitrophenyl, R2 = propenoyl, R3 = O Piperidin-4-one Proteasome inhibition; antitumor activity in myeloma models
(3E,5E)-3,5-bis(4-fluorophenyl)-derivative R1 = 4-fluorophenyl, R2 = CF₃SO₂, R3 = O Piperidin-4-one Crystallographic data (P1 space group, Z=2); synthetic via Claisen-Schmidt
1-Benzyl-3,5-bis(2-fluorophenyl)-analog R1 = 2-fluorophenyl, R2 = benzyl, R3 = O Piperidin-4-one Pharmaceutically active D4P derivative; crystallized in monoclinic system

Key Structural and Pharmacological Differences

Substituent Effects on Bioactivity Electron-Withdrawing Groups (e.g., NO₂ in b-AP15): Enhance proteasome inhibition via increased electrophilicity of the α,β-unsaturated ketone . Hydroxyl vs. Ketone (R3 = OH vs. 4-Ethylphenyl vs. Fluorophenyl/Hydroxyphenyl: The ethyl group increases lipophilicity, which may enhance membrane permeability but reduce hydrogen-bonding capacity relative to fluorophenyl or hydroxyphenyl derivatives .

Crystallographic and Conformational Insights

  • Piperidin-4-one analogs (e.g., 4-fluorophenyl derivative) exhibit flattened boat conformations in crystal structures, with dihedral angles between arylidene groups and the piperidine ring ranging from 5–15° . Puckering parameters (Cremer-Pople analysis) for such systems are influenced by substituent bulk, as seen in 1-benzyl derivatives .
  • The hydroxyl group in the target compound may induce distinct hydrogen-bonding networks in the solid state, though crystallographic data remain unreported.

Synthetic Accessibility

  • The target compound’s synthesis mirrors methods used for nitrophenyl and methoxyphenyl analogs (e.g., coupling 4-ethylbenzaldehyde with 1-methylpiperidin-4-ol) . However, yields vary significantly with substituent steric and electronic profiles; nitro groups (as in b-AP15) often require harsher conditions .

Therapeutic Potential While EF24 and a1 have demonstrated preclinical efficacy in cancer and glaucoma models, respectively, the target compound’s bioactivity remains less characterized. Its ethylphenyl groups may confer unique pharmacokinetic properties, such as prolonged half-life, but this requires validation .

Biological Activity

(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol, commonly referred to as compound 1, is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, including immunomodulatory effects, anti-inflammatory properties, and other pharmacological activities based on various research findings.

Chemical Structure and Properties

The chemical structure of compound 1 can be represented as follows:

  • Molecular Formula : C24H27NO
  • CAS Number : 647031-88-7
  • Molecular Weight : 365.47 g/mol

Biological Activity Overview

Research has indicated that compound 1 exhibits several biological activities:

  • Immunomodulatory Effects :
    • Compound 1 has been shown to modulate immune responses in vivo. In studies involving Balb/c mice, it significantly reduced neutrophil migration and phagocytic activity, indicating potential immunosuppressive properties .
    • The compound also decreased serum levels of various immune markers such as ceruloplasmin and immunoglobulins, suggesting a broad impact on the immune system.
  • Anti-inflammatory Properties :
    • In vitro studies have demonstrated that compound 1 inhibits the production of pro-inflammatory cytokines. This effect may be beneficial in conditions characterized by excessive inflammation.
  • Antioxidant Activity :
    • Preliminary data suggest that compound 1 possesses antioxidant properties, which may contribute to its overall therapeutic potential by reducing oxidative stress in cells.

Case Studies

Several studies have investigated the biological activities of compound 1:

  • Study on Immunosuppression : A study focused on the effects of compound 1 on immune responses in mice showed a dose-dependent reduction in lymphocyte proliferation and cytokine release. The results indicated its potential as an immunosuppressive agent suitable for conditions requiring modulation of the immune system .
  • Anti-inflammatory Mechanisms : Another research highlighted the ability of compound 1 to inhibit inflammatory pathways, potentially through the downregulation of NF-kB signaling pathways, which are critical in mediating inflammatory responses.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
ImmunomodulatoryReduced neutrophil migration and phagocytosis
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntioxidantDecreased oxidative stress markersPreliminary data

The exact mechanism through which compound 1 exerts its biological effects is still under investigation. However, it is hypothesized that its structure allows it to interact with various cellular pathways involved in inflammation and immune response modulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.